Medroxalol

adrenergic pharmacology receptor selectivity comparative pharmacology

Researchers requiring clean β-adrenergic interrogation without confounding α-blockade often find generic 'mixed blockers' unsuitable. Medroxalol solves this with a 35:1 β:α in vivo selectivity ratio, enabling precise hemodynamic studies. • β1:α1 ratio of ~7:1 in humans vs. 3:1 for labetalol - superior β-selectivity for cardiovascular signaling research. • 11.1-h elimination half-life supports sustained PK/PD modeling. • ≥98% purity, off-white to light yellow solid; store at -20°C.

Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
CAS No. 56290-94-9
Cat. No. B125413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxalol
CAS56290-94-9
Synonyms5-(2-((3-(1,3-benzodioxol-5-yl)-1-methylpropyl)amino)-1-hydroxyethyl)-2-hydroxybenzamide
MDL 17330A
MDL 17331A
medroxalol
medroxalol monohydrochloride
medroxalol monohydrochloride, (R-(R*,R*))-isomer
medroxalol monohydrochloride, (R-(R*,S*))-isomer
medroxalol monohydrochloride, (S-(R*,R*))-isomer
medroxalol monohydrochloride, (S-(R*,S*))-isomer
RMI 81968
Molecular FormulaC20H24N2O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
InChIInChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
InChIKeyMPQWSYJGFLADEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medroxalol Sourcing and Pharmacological Overview


Medroxalol (RMI 81968) is a dual-action vasodilator, classified as a mixed adrenoceptor blocker with antagonist activity at both alpha (α) and beta (β) adrenergic receptors [1]. This unique pharmacological profile forms the basis of its investigated use as an antihypertensive agent [2]. Chemically, it is a member of the salicylamides, with the molecular formula C20H24N2O5 and a molecular weight of 372.4 g/mol [3]. As a research compound, it serves as a valuable tool for probing adrenoceptor function and pharmacology [4].

Medroxalol Sourcing: In-Class Substitution Risks


The therapeutic and research value of a combined α/β-adrenoceptor antagonist like Medroxalol lies in its specific, quantifiable balance of receptor blockade, which directly dictates its hemodynamic profile. Simple substitution with another 'mixed blocker' such as Labetalol is scientifically unsound due to profound differences in their receptor selectivity ratios [1], pharmacokinetic properties like elimination half-life [2], and resulting in vivo activity. Procurement decisions must be grounded in the specific quantitative evidence differentiating Medroxalol from its closest comparators to ensure experimental or clinical outcomes are not compromised by unverified assumptions of class equivalence.

Medroxalol Evidence Guide


Beta-1 to Alpha-1 Antagonism Selectivity vs. Labetalol

In a direct head-to-head comparison in normotensive males, Medroxalol demonstrated a significantly different receptor antagonism profile compared to Labetalol. The calculated ratio of beta-1 to alpha-1 adrenoceptor antagonism, derived from shifts in isoprenaline and phenylephrine dose-response curves, was approximately 7 to 1 for Medroxalol, in contrast to 3 to 1 for Labetalol [1].

adrenergic pharmacology receptor selectivity comparative pharmacology

Superior Beta-Adrenoceptor Antagonism vs. Labetalol

In a direct comparative study of single 400 mg oral doses in normotensive males, Medroxalol was associated with significantly greater beta-adrenoceptor antagonism than Labetalol, as measured by the antagonism of chronotropic and diastolic depressor responses to isoprenaline for at least 6-8 hours post-dose [1].

beta-blockade pharmacodynamics comparative pharmacology

Extended Elimination Half-Life

A dedicated pharmacokinetic study in healthy men established that Medroxalol has a mean terminal elimination half-life (t½) of 11.1 hours following oral administration [1]. This is notably longer than the reported elimination half-life of Labetalol, which is approximately 6 hours [2].

pharmacokinetics drug elimination dosing regimen

Intrinsic Beta-Selectivity Over Alpha-Blockade In Vivo

In an anesthetized dog model, Medroxalol's beta-adrenoceptor antagonistic properties were found to be 35 times greater than its alpha-antagonistic properties [1]. This in vivo finding contrasts sharply with Labetalol's established beta:alpha antagonism ratio of approximately 3:1 (oral) or 6.9:1 (IV) in humans [2], highlighting a fundamental difference in their receptor blockade profiles.

adrenergic pharmacology receptor selectivity in vivo pharmacology

Dose-Dependent Beta-Blockade in Humans

A clinical pharmacology study in healthy volunteers quantified the dose-dependent beta-blocking effect of Medroxalol. The dose of isoproterenol required to increase heart rate by 25 beats/minute (CD25) was increased 27-fold by 400 mg, 51-fold by 800 mg, and 94-fold by 1,200 mg of oral Medroxalol, relative to baseline [1].

pharmacodynamics beta-blockade dose-response

Oral Tablet Bioavailability

A bioavailability study determined that the absolute oral bioavailability of Medroxalol from a tablet formulation is 38% (compared to 54% for an oral solution) [1]. For comparison, Labetalol's absolute oral bioavailability is reported to be approximately 25% due to extensive first-pass metabolism [2].

pharmacokinetics bioavailability drug formulation

Medroxalol Research Applications


Functional Impact of Predominant Beta-Blockade

Medroxalol's established beta- to alpha-antagonism ratio of 35:1 in vivo [1] and its beta-1 to alpha-1 ratio of ~7:1 in humans [2] make it an ideal tool for research focused on the isolated or predominant effects of beta-adrenoceptor blockade. Unlike Labetalol, whose more balanced profile (3:1) introduces significant alpha-blockade, Medroxalol allows for a cleaner interrogation of beta-adrenergic signaling pathways and their hemodynamic consequences [2]. This is particularly relevant in models of heart failure, arrhythmia, or metabolic studies where alpha-blockade may be a confounding variable.

PK/PD Modeling for Long-Acting Beta-Blockers

With a mean elimination half-life of 11.1 hours [3], Medroxalol is well-suited for studies requiring sustained beta-blockade over extended periods. This property, combined with its well-characterized dose-dependent pharmacodynamics [4], makes it a valuable reference compound for developing and validating pharmacokinetic/pharmacodynamic (PK/PD) models for long-acting adrenoceptor antagonists. The quantifiable relationship between dose, plasma concentration, and beta-blockade effect provides a robust dataset for computational modeling.

Vasodilation Mechanisms Independent of Alpha-1 Blockade

Evidence suggests that Medroxalol may lower blood pressure via mechanisms beyond simple alpha-1 receptor antagonism. A study in hypertensive patients noted that intravenous Medroxalol caused hypotension where its 'vasodilator effect was not apparent' [5]. This finding, coupled with its strong beta-selectivity, positions Medroxalol as a unique probe for investigating non-adrenergic vasodilatory pathways or for dissecting the contributions of beta-2 mediated vasodilation versus alpha-1 mediated vasoconstriction in various vascular beds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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